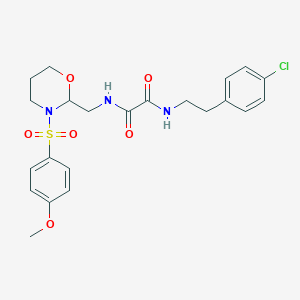

N1-(4-chlorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

CAS No.: 872880-69-8

Cat. No.: VC7151228

Molecular Formula: C22H26ClN3O6S

Molecular Weight: 495.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872880-69-8 |

|---|---|

| Molecular Formula | C22H26ClN3O6S |

| Molecular Weight | 495.98 |

| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

| Standard InChI | InChI=1S/C22H26ClN3O6S/c1-31-18-7-9-19(10-8-18)33(29,30)26-13-2-14-32-20(26)15-25-22(28)21(27)24-12-11-16-3-5-17(23)6-4-16/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28) |

| Standard InChI Key | YBIWZGUMDJJSRX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |

Introduction

N1-(4-chlorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with a molecular formula of C22H26ClN3O6S and a molecular weight of approximately 495.98 g/mol. This compound belongs to the class of sulfonamides and amides, featuring a chlorophenethyl moiety, a methoxyphenyl group, and an oxalamide linkage, which contribute to its chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of N1-(4-chlorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. These steps may include:

-

Preparation of the Oxazinan Ring: This involves cyclization reactions under controlled conditions.

-

Introduction of the Sulfonyl Group: Typically achieved through the reaction with a sulfonyl chloride.

-

Formation of the Oxalamide Linkage: Involves coupling reactions with oxalyl chloride.

-

Final Coupling with Chlorophenethylamine: Completes the synthesis by adding the chlorophenethyl moiety.

Potential Applications and Biological Activities

While specific biological activities of N1-(4-chlorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. The presence of sulfonyl and amide groups suggests possible applications in drug development, particularly in modifying existing drugs to enhance efficacy or reduce toxicity.

Research and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume